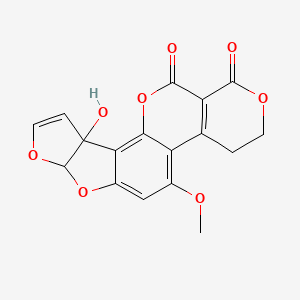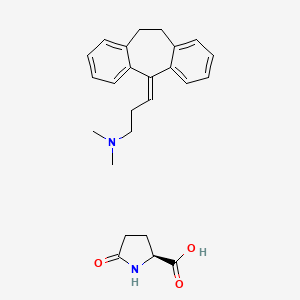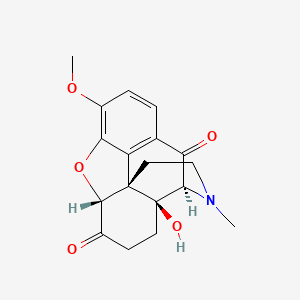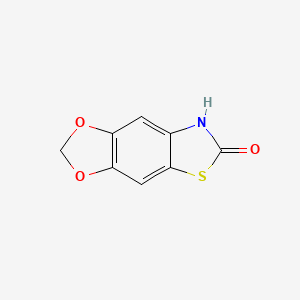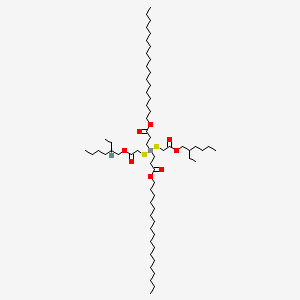
2-Ethylhexyl 10-ethyl-4,4-bis(3-(octadecyloxy)-3-oxopropyl)-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 282-738-5, also known as 2-carboxyethyl phosphonic acid, is a chemical compound widely used in various industrial and scientific applications. It is recognized for its unique properties and versatility, making it a valuable substance in multiple fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-carboxyethyl phosphonic acid is typically synthesized through the reaction of phosphorous acid with acrylonitrile, followed by hydrolysis. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-carboxyethyl phosphonic acid involves large-scale reactors where the reactants are combined under specific conditions to optimize the reaction rate and product quality. The process is carefully monitored to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-carboxyethyl phosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to simpler phosphonic compounds.
Substitution: It participates in substitution reactions where the carboxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, which have applications in different industrial processes and scientific research.
Wissenschaftliche Forschungsanwendungen
2-carboxyethyl phosphonic acid is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other phosphonic acid derivatives and is used in studying reaction mechanisms.
Biology: It is used in biochemical assays and as a chelating agent in various biological experiments.
Wirkmechanismus
The mechanism by which 2-carboxyethyl phosphonic acid exerts its effects involves its ability to chelate metal ions, thereby preventing corrosion. It interacts with metal surfaces, forming a protective layer that inhibits oxidation and other corrosive processes. This chelation process is crucial in its role as a corrosion inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aminomethylphosphonic acid
- Ethylphosphonic acid
- Methylphosphonic acid
Uniqueness
Compared to similar compounds, 2-carboxyethyl phosphonic acid is unique due to its specific structure, which provides enhanced chelating properties and makes it particularly effective in preventing corrosion in hard water conditions. Its versatility and effectiveness in various applications set it apart from other phosphonic acids.
Eigenschaften
CAS-Nummer |
84370-78-5 |
|---|---|
Molekularformel |
C62H120O8S2Sn |
Molekulargewicht |
1176.5 g/mol |
IUPAC-Name |
octadecyl 3-[bis[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]-(3-octadecoxy-3-oxopropyl)stannyl]propanoate |
InChI |
InChI=1S/2C21H41O2.2C10H20O2S.Sn/c2*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2;2*1-3-5-6-9(4-2)7-12-10(11)8-13;/h2*2-20H2,1H3;2*9,13H,3-8H2,1-2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
RLUQNBRMDCXGLH-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC[Sn](CCC(=O)OCCCCCCCCCCCCCCCCCC)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



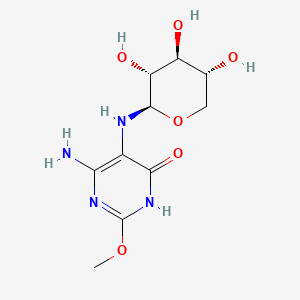
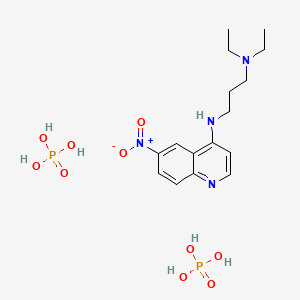
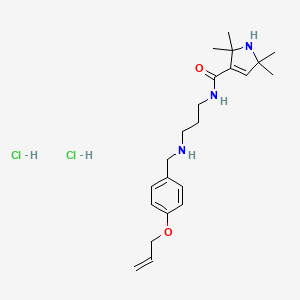
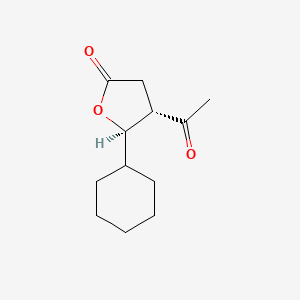
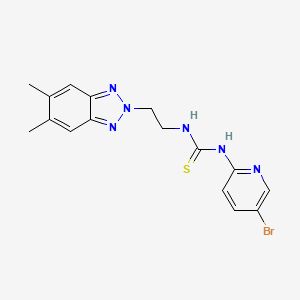
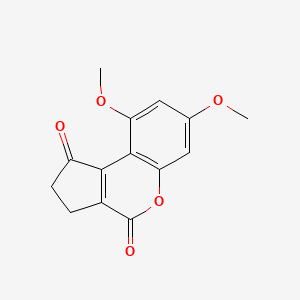
![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
